Cas no 477213-97-1 (N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide)
N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide
- N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 1,3-Benzodioxole-5-carboxamide, N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-
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- Inchi: 1S/C14H15N3O3S2/c1-2-3-6-21-14-17-16-13(22-14)15-12(18)9-4-5-10-11(7-9)20-8-19-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,16,18)
- InChI Key: DEJNNAOFXTVMDI-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C(NC3=NN=C(SCCCC)S3)=O)C=C2OC1
N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0529-0995-2μmol |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-5μmol |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-10μmol |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-20μmol |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-1mg |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-2mg |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-3mg |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-4mg |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-5mg |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0529-0995-10mg |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide |
477213-97-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide
Recent Advances in the Study of N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide (CAS: 477213-97-1)
The compound N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide (CAS: 477213-97-1) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring both 1,3,4-thiadiazole and 1,3-benzodioxole moieties, has attracted significant attention due to its unique structural characteristics and potential pharmacological properties. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, revealing its potential applications in various therapeutic areas.
Structural analysis of 477213-97-1 demonstrates that the molecule combines several pharmacologically relevant features: the 1,3,4-thiadiazole ring system is known for its diverse biological activities, while the 1,3-benzodioxole moiety contributes to metabolic stability. The butylsulfanyl substituent at position 5 of the thiadiazole ring appears to play a crucial role in modulating the compound's physicochemical properties and biological activity. Recent synthetic approaches have focused on optimizing the yield and purity of this compound, with several research groups reporting improved synthetic routes that allow for better scalability and reproducibility.
Pharmacological investigations of 477213-97-1 have revealed promising results in preliminary screening assays. The compound has demonstrated significant inhibitory activity against several molecular targets, including specific enzymes involved in inflammatory pathways. In particular, recent in vitro studies have shown potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values in the low micromolar range, suggesting potential applications as an anti-inflammatory agent. The compound's selectivity profile appears favorable, with minimal activity against COX-1 at therapeutic concentrations, which could translate to reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Recent structure-activity relationship (SAR) studies have explored various modifications to the parent compound, systematically altering the butylsulfanyl group and the benzodioxole-carboxamide moiety. These investigations have identified key structural features essential for maintaining biological activity while improving pharmacokinetic properties. Notably, the length of the alkyl chain in the butylsulfanyl group has been found to significantly influence both potency and metabolic stability, with the butyl derivative (477213-97-1) showing optimal balance between these parameters.
In addition to its anti-inflammatory potential, emerging research suggests that 477213-97-1 may have applications in oncology. Preliminary studies have reported antiproliferative effects against certain cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis, though detailed mechanistic studies are still ongoing. These findings have prompted further investigation into the compound's potential as a lead structure for anticancer drug development.
Pharmacokinetic evaluation of 477213-97-1 in animal models has yielded encouraging results. The compound demonstrates good oral bioavailability and reasonable plasma half-life, supporting its potential for oral administration. Metabolic stability studies indicate that the compound is primarily metabolized via hepatic pathways, with the major metabolites being less active than the parent compound. These characteristics suggest that 477213-97-1 could serve as a valuable scaffold for further medicinal chemistry optimization.
Current research efforts are focusing on overcoming certain limitations identified in preclinical studies, particularly regarding the compound's solubility profile. Several research groups are exploring formulation strategies and prodrug approaches to enhance the aqueous solubility of 477213-97-1 without compromising its biological activity. Recent patent filings indicate growing commercial interest in this compound and its derivatives, suggesting that it may soon enter more advanced stages of drug development.
In conclusion, N-5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide (477213-97-1) represents a promising chemical entity with multiple potential therapeutic applications. Its unique structural features, combined with demonstrated biological activities, make it an attractive candidate for further development. Ongoing research is expected to provide deeper insights into its mechanism of action and therapeutic potential, potentially leading to clinical evaluation in the near future.
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